

Gadosircoclamide: A Technical Overview of a Novel Gadolinium-Based Contrast Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gadosircoclamide*

Cat. No.: *B15550440*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data specifically for **Gadosircoclamide** is limited. This guide provides the known chemical structure of **Gadosircoclamide** and utilizes comprehensive data from a structurally related and recently approved macrocyclic gadolinium-based contrast agent, Gadopiclenol, as a representative example to illustrate the expected physicochemical properties, experimental evaluation, and potential mechanisms of action. This information is intended to serve as a technical reference and guide for research and development professionals in the field of medical imaging.

Chemical Structure of Gadosircoclamide

Gadosircoclamide is a gadolinium-based contrast agent. Its chemical structure is defined by the following properties:

Property	Value
Molecular Formula	C ₂₃ H ₃₈ GdN ₅ O ₇
Molecular Weight	653.84 g/mol
CAS Number	1801159-68-1
SMILES String	O=C(CN1CCN(CC(O2)=O)CCN(C3)CCN(CC(NCC4CCCCC4)=O)CC1)O[Gd]2OC3=O
InChI Key	WLGKYUHFVHWAGK-UHFFFAOYSA-K
InChI	InChI=1S/C23H41N5O7.Gd/c29-20(24-14-19-4-2-1-3-5-19)15-25-6-8-26(16-21(30)31)10-12-28(18-23(34)35)13-11-27(9-7-25)17-22(32)33;/h19H,1-18H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3

Physicochemical and Pharmacokinetic Properties (with Gadopiclenol as a surrogate)

Due to the limited specific data for **Gadosircoclamide**, the following sections present data for Gadopiclenol, a next-generation, macrocyclic gadolinium-based contrast agent with high relaxivity. These data provide a framework for the expected performance and characteristics of advanced contrast agents like **Gadosircoclamide**.

Relaxivity Data

The relaxivity of a contrast agent is a measure of its efficiency in enhancing the relaxation rates of water protons, which directly translates to image contrast. High relaxivity allows for lower doses to be administered while maintaining high-quality images.

Table 1: Relaxivity of Gadopiclenol in Various Media^{[1][2]}

Magnetic Field Strength	Medium	r_1 (mM ⁻¹ s ⁻¹)	r_2 (mM ⁻¹ s ⁻¹)
0.47 T (20 MHz)	Water	-	-
1.41 T (60 MHz)	Water	12.2	15.0
1.41 T (60 MHz)	Human Serum	12.8	15.1
1.5 T	Human Plasma	~11-12	-
3 T	Human Serum	11.6	-
9.4 T	Human Plasma	8.7	-

Data presented for Gadopichlenol.

Pharmacokinetic Parameters

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. For gadolinium-based contrast agents, rapid distribution in the extracellular space and efficient renal excretion are desired properties.

Table 2: Pharmacokinetic Profile of Gadopichlenol in Beagle Dogs[1][3]

Parameter	Value
Distribution	Extracellular compartment
Metabolism	No metabolism observed
Protein Binding (Rat, Dog, Human)	No protein binding indicated
Excretion	Primarily renal

Data presented for Gadopichlenol.

Kinetic Stability

The kinetic stability of a gadolinium chelate is critical to prevent the release of toxic free Gd³⁺ ions in the body. This is often assessed through dissociation studies under acidic conditions.

Table 3: Dissociation Half-life of Gadopiclenol under Acidic Conditions (pH 1.2)[1]

Compound	Dissociation Half-life
Gadopiclenol	20 ± 3 days
Gadoterate	4 ± 0.5 days
Gadobutrol	18 hours
Gadodiamide	< 5 seconds
Gadopentetate	< 5 seconds

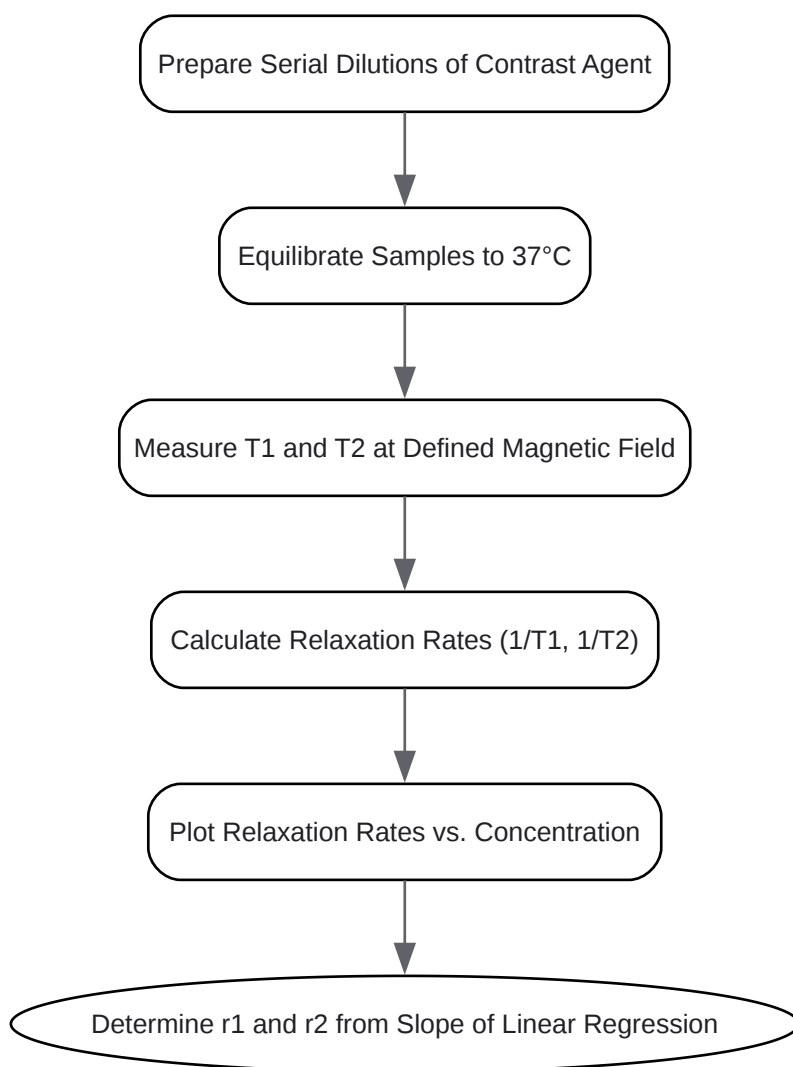
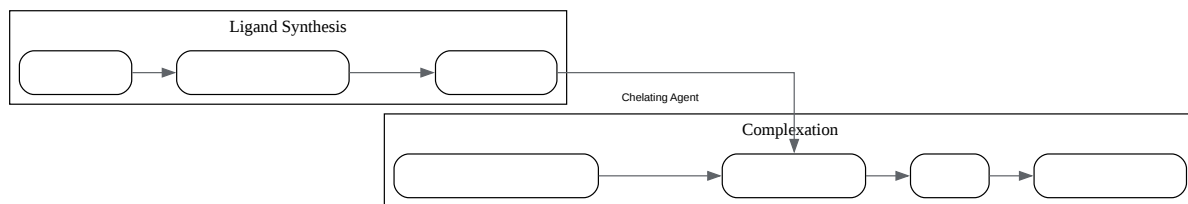
Data presented for Gadopiclenol.

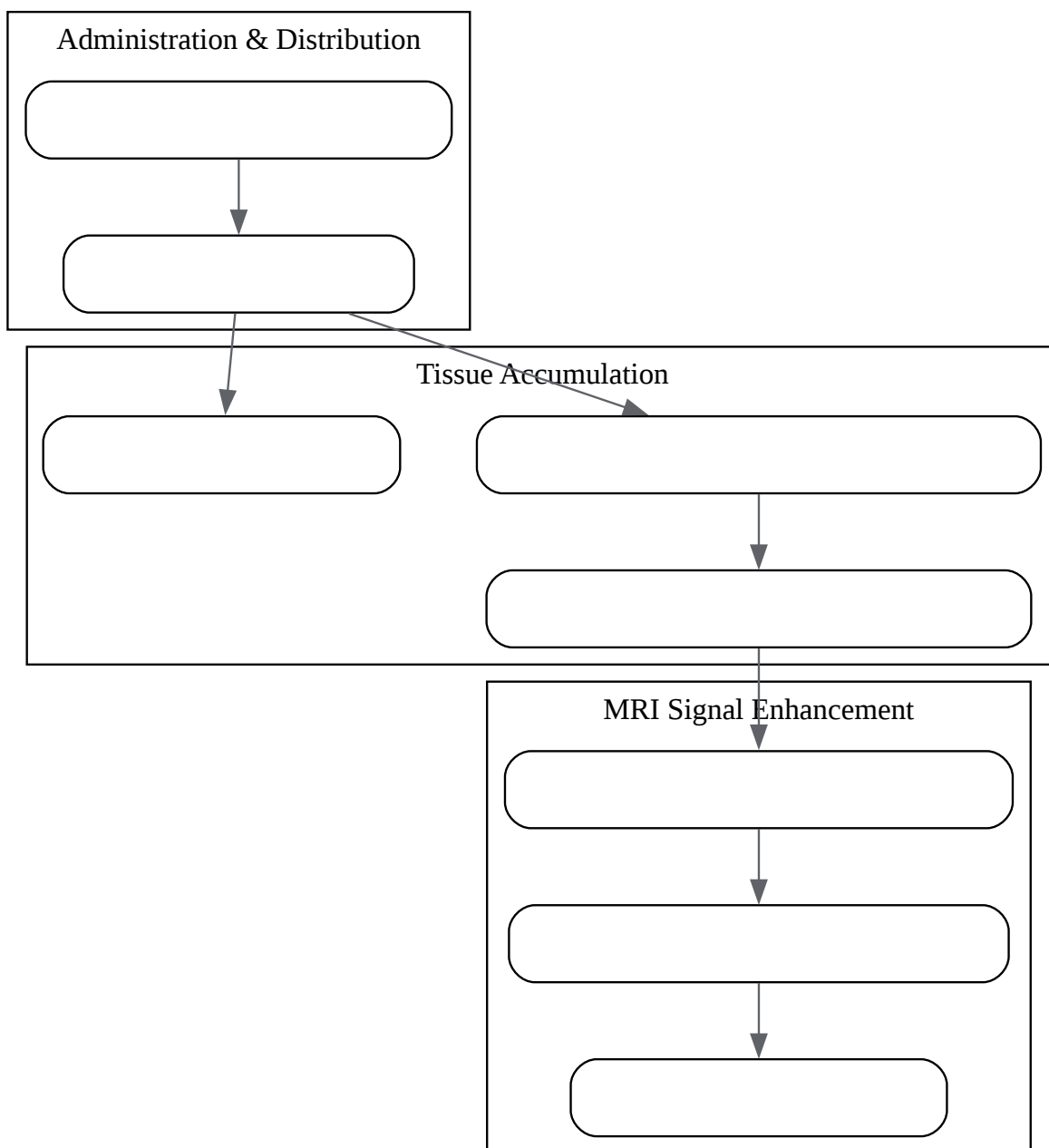
Experimental Protocols (with Gadopiclenol as a surrogate)

The following are detailed methodologies for key experiments typically performed to characterize gadolinium-based contrast agents, using the protocols for Gadopiclenol as a reference.

Synthesis of the Gadolinium Chelate

The synthesis of macrocyclic gadolinium chelates is a multi-step process. While the specific patent for **Gadosircoclamide**'s synthesis is not readily available, the synthesis of the related compound, Gadopiclenol, is described in patent EP 1931 673 B1. The general workflow involves the synthesis of the macrocyclic ligand followed by complexation with a gadolinium salt.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.umons.ac.be [orbi.umons.ac.be]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Gadosircoclamide: A Technical Overview of a Novel Gadolinium-Based Contrast Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15550440#what-is-the-chemical-structure-of-gadosircoclamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com